![molecular formula C13H15N3O2 B2523784 ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate CAS No. 306974-32-3](/img/structure/B2523784.png)
ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate
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Description
Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate, also known as EAMC, is an organic compound composed of a phenyl group and an imidazole ring. It is a small molecule that has been used in scientific research for a variety of applications.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate exhibits potent antileishmanial activity. In vitro studies demonstrated that compound 13 effectively inhibits Leishmania aethiopica promastigotes, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The same compound shows promise as an antimalarial agent. In vivo experiments using Plasmodium berghei-infected mice revealed that compounds 14 and 15 significantly suppressed parasite growth. Compound 15 achieved an impressive 90.4% suppression .
NPY5 Antagonism
Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate has been investigated as an NPY5 antagonist. This receptor subtype plays a role in various physiological processes, making it a potential target for therapeutic interventions .
Antibacterial Activity
Derivatives of this compound, such as 5-amino-1-pyrazinyl-3-carboxamidopyrazole, exhibit broad-spectrum antibacterial activity. Researchers have identified it as a potent antibacterial agent, suggesting its potential in combating bacterial infections .
Molecular Docking Studies
Computational studies using molecular docking techniques have explored the interactions between this compound and specific protein targets. For instance, docking studies on Lm-PTR1 (complexed with Trimethoprim) justified its superior antileishmanial activity .
Synthesis of Related Compounds
Ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate serves as a precursor for synthesizing other pyrazole derivatives. Researchers have used it as a building block to create novel compounds with potential pharmacological applications .
properties
IUPAC Name |
ethyl 5-amino-1-(4-methylphenyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-12(14)16(8-15-11)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDSRBZMGOOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-methylphenyl)-1H-imidazole-4-carboxylate |
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